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Direct Chemical Modification Strategies

Direct chemical modification involves covalently attaching specific groups or moieties to the celastrol

molecule to alter its physicochemical properties. The key sites for modification on the celastrol structure are

the C-20 carboxylic acid, the C-2/C-3 quinone methide moiety, and the C-29 hydroxyl group [1] [2].

The table below summarizes the primary sites for modification, the types of modifications performed, and

their impact on celastrol's properties.

Modification Site
Type of
Modification

Key Findings / Impact on Properties
Primary
Reference(s)

C-20 Carboxylic
Acid

Amides (primary,

secondary, tertiary)
[2]

Retains or improves Heat Shock

Response (HSR) induction; primary
amide showed lower EC50 (1.7 μM)

than celastrol (2.2 μM) [2].

[1] [2]

Esterification (e.g.,

Pristimerin) [2]

Retains some HSR induction; bulkier

esters (n-butyl, benzyl) show reduced
or lost activity [2].

[1] [2]

Long-chain amides
for biotinylation [2]

Enables creation of affinity probes (e.g.,
biotinylated celastrol) for target

identification [2].

[2]
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Modification Site
Type of
Modification

Key Findings / Impact on Properties
Primary
Reference(s)

Quinone Methide
(C-2/C-3)

Reduction (e.g.,

with Dithiothreitol)
[2]

Leads to complete loss of HSR

induction activity, indicating this moiety
is critical for function [2].

[1] [2]

C-29 Hydroxyl
Group

Glycosylation [1] Can be used to create prodrugs or
improve water solubility [1].

[1]

Multi-
Site/Conjugates

Glucolipid-celastrol
conjugate [3]

Developed for breast cancer; aimed at
enhancing antitumor efficacy [3].

[3]

Nucleic acid
aptamer-celastrol

conjugate [3]

Significantly improves water solubility
and enables selective targeting of

pancreatic cancer cells, reducing liver
toxicity [3].

[3]

Experimental Protocol: Synthesis and Evaluation of
Celastrol Amides

This protocol provides a detailed methodology for synthesizing and testing celastrol amides at the C-20

position, based on established procedures [2].

Synthesis of Celastrol Amide Analogs

Objective: To synthesize primary, secondary, and tertiary amides of celastrol to investigate the effect
on the Heat Shock Response (HSR) and antioxidant activity.

Materials:
Celastrol (purity >98%)

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)
Desired amine (e.g., ammonia, methylamine, dimethylamine)

Reversed-Phase High-Performance Liquid Chromatography (HPLC) system for purification.
Procedure:
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Dissolve celastrol (1 equivalent) in anhydrous DMF under an inert atmosphere.

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10-15
minutes at room temperature to activate the carboxylic acid.

Add the desired amine (1.5 equivalents) to the reaction mixture.
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically

2-6 hours).
Purify the crude product using reversed-phase HPLC.

Lyophilize the purified fractions to obtain the celastrol amide analog as a solid.
Confirm the structure and purity (>95%) using analytical techniques such as LC-MS and NMR.

Cell-Based Bioactivity Assay

Objective: To evaluate the ability of the synthesized analogs to induce the Heat Shock Response

(HSR) and the Antioxidant Response Element (ARE) pathway.
Materials:

HeLa cell line stably transfected with an Hsp70.1 promoter-luciferase reporter construct [2].
AREc32 cell line stably transfected with an ARE-luciferase reporter gene [2].

Luciferase assay kit.
Cell culture reagents (DMEM, FBS, penicillin-streptomycin).

White-walled 96-well tissue culture plates.
Luminometer.

Procedure:
Seed the reporter cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for

24 hours.
Treat the cells with a concentration range of the celastrol analog (e.g., 0.1 μM to 100 μM) or a

vehicle control (e.g., DMSO, not exceeding 0.1%). Celastrol should be used as a positive
control.

Incubate the cells for 8 hours (or as optimized for the response).
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

Data Analysis:
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Plot dose-response curves and determine the half-maximal effective concentration
(EC50) for each analog.

Compare the EC50 and maximal fold induction (% of celastrol's maximum) of the
analogs to native celastrol.

Indirect Modification via Nano-Delivery Systems
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Beyond direct covalent modification, encapsulating celastrol in nano-delivery systems is a highly effective

indirect strategy. These systems improve solubility, prolong circulation, and enhance targeted delivery

through passive and active mechanisms [3] [4].

Celastrol Limitations

Delivery Strategy

Passive Targeting Active Targeting

Polymeric Nanoparticles Liposomes Nanostructured Lipid Carriers (NLCs) Aptamer-Conjugated
Carriers

Antibody-Functionalized
Carriers

Ligand-Mediated Targeting
(e.g., Folate, Transferrin)

Enhanced Efficacy & Reduced Toxicity in:

Cancer (Liver, Breast, Lung) Rheumatoid Arthritis Neurodegenerative Diseases

Click to download full resolution via product page

The following table outlines various nano-delivery systems used for celastrol, classified by their targeting

strategy.
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Targeting
Strategy

Nano-System Type Reported Application / Benefit

Active
Targeting

Nucleic Acid Aptamer-

Dendrimer-Celastrol
Conjugate [3]

Enhanced antitumor efficacy and reduced toxicity in

colorectal cancer [3].

Albumin-based
Nanoparticles [3] [5]

Improved safety and reduced side effects in rheumatoid
arthritis; reduced liver accumulation in

mesangioproliferative glomerulonephritis [3].

Passive
Targeting

Vesicular Liposomes [3] Reduced damage to liver tissue in hepatocellular

carcinoma models [3].

Vesicular Exosomes [3] Enhanced antitumor efficacy in lung cancer models [3].

Vesicular Nanostructured
Lipid Carriers (NLCs) [3]

Prolonged release property and increased celastrol
accumulation in the skin for skin diseases [3].

Vesicular Bilosomes [3] Enhanced anti-inflammatory effect in arthritis [3].

Vesicular Phytosomes [3] Enhanced oral bioavailability [3].

Polymer-based Micelles
and Nanogels [4]

Improved solubility and passive tumor targeting via the
EPR effect [4].

Conclusion

Both direct chemical modification and indirect nano-delivery strategies offer promising paths to overcome

the significant pharmacokinetic and toxicity challenges associated with celastrol. The choice of strategy

depends on the therapeutic goal. Direct modification of the C-20 carboxylic acid to amides is a relatively

straightforward approach that can maintain or improve bioactivity. For more sophisticated targeted delivery

and a greater enhancement of solubility, nano-delivery systems are highly effective. The provided

protocol for synthesizing and testing celastrol amides offers a reliable starting point for researchers to

explore structure-activity relationships and develop novel celastrol-based therapeutics with improved

properties.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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